molecular formula C20H16ClN5O3 B2464602 N-(3-chloro-2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251544-29-2

N-(3-chloro-2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2464602
CAS No.: 1251544-29-2
M. Wt: 409.83
InChI Key: LDERHGHTNUTKIZ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O3 and its molecular weight is 409.83. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-13-15(21)8-5-9-16(13)23-17(27)12-26-20(28)25-11-10-22-19(18(25)24-26)29-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDERHGHTNUTKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a synthetic compound that belongs to a class of triazolo[4,3-a]pyrazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antidiabetic, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H22ClN5O3C_{26}H_{22}ClN_5O_3 with a molecular weight of 487.9 g/mol. The compound features a triazole ring fused with a pyrazine moiety, which is known for its role in enhancing biological activity.

Antibacterial Activity

Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial effects. For instance, one study evaluated various derivatives and found that certain compounds displayed moderate to strong antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were comparable to established antibiotics like ampicillin .

Table 1: Antibacterial Activity of Related Triazolo[4,3-a]pyrazine Derivatives

CompoundTarget BacteriaMIC (µg/mL)Comparison Antibiotic
2eStaphylococcus aureus32Ampicillin
2eEscherichia coli16Ampicillin

The structure–activity relationship (SAR) studies indicated that the presence of specific substituents on the triazole ring could enhance antibacterial potency by improving interactions with bacterial enzymes such as DNA gyrase and topoisomerase IV .

Antifungal Activity

In addition to antibacterial properties, triazolo derivatives have shown antifungal activity. Compounds similar to this compound were tested against various fungal strains with promising results. The antifungal mechanisms often involve disruption of cell membrane integrity and inhibition of fungal enzyme activity.

Antidiabetic Activity

Some triazolo derivatives have been reported to possess antidiabetic properties. They act by inhibiting enzymes involved in glucose metabolism or enhancing insulin sensitivity. The pharmacophore structure of the triazolo ring has been identified as crucial for these effects .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazolo compounds where one derivative exhibited significant inhibition of Escherichia coli growth at low concentrations. This study highlighted the potential for developing new antibiotics from these scaffolds due to rising antibiotic resistance issues globally .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and nucleic acid replication.
  • Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes leading to cell lysis.
  • Receptor Interaction : Potential interactions with cellular receptors can modulate various biochemical pathways influencing disease processes.

Q & A

Q. How can researchers assess the compound’s stability under various storage conditions?

  • Methodological Answer : Conduct accelerated stability testing (ICH guidelines):
  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.
  • HPLC-UV/PDA : Monitor degradation products (e.g., hydrolysis of the acetamide group).
  • Solid-State Stability : Use DSC and TGA to detect polymorphic transitions .

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